

Formulation and Quality Control Protocols for Intetrix Capsules

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Compound of Interest

Compound Name: *Intetrix*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the formulation of **Intetrix** capsules, an antiprotozoal agent, and outline key experimental protocols for its quality control. This document is intended to serve as a comprehensive resource for professionals in drug development and research.

Formulation of Intetrix Capsules

Intetrix is a hard gelatin capsule containing a combination of active pharmaceutical ingredients (APIs) effective against intestinal amoebiasis.[1][2] The formulation is designed for oral administration and localized action within the gastrointestinal tract.[2]

Active Pharmaceutical Ingredients (APIs)

The therapeutic effect of **Intetrix** is derived from a synergistic combination of three hydroxyquinoline derivatives:

- Tiliquinol: An antiprotozoal agent.
- Tiliquinol Laurylsulphate: A salt of tiliquinol.
- Tilbroquinol: Another antiprotozoal agent.[1][2]

A summary of the quantitative composition and key physicochemical properties of the APIs is presented in Table 1.

Table 1: Active Pharmaceutical Ingredients (APIs) in **Intetrix** Capsules

Parameter	Tiliquinol	Tiliquinol Laurylsulphate	Tilbroquinol
Dosage per Capsule	50 mg[1][3][4]	50 mg[1][3][4]	200 mg[1][3][4]
Chemical Name	5-methylquinolin-8-ol	5-methylquinolin-8-ol dodecyl sulfate	7-bromo-5-methylquinolin-8-ol
Molecular Formula	C ₁₀ H ₉ NO[5]	C ₂₂ H ₃₅ NO ₅ S[6]	C ₁₀ H ₈ BrNO[7]
Molecular Weight	159.18 g/mol [5]	425.58 g/mol [6]	238.08 g/mol [7]
Melting Point	Not specified	Not specified	160 °C[8]
Solubility	Not specified	Not specified	Soluble in DMSO[9] [10]

Excipients

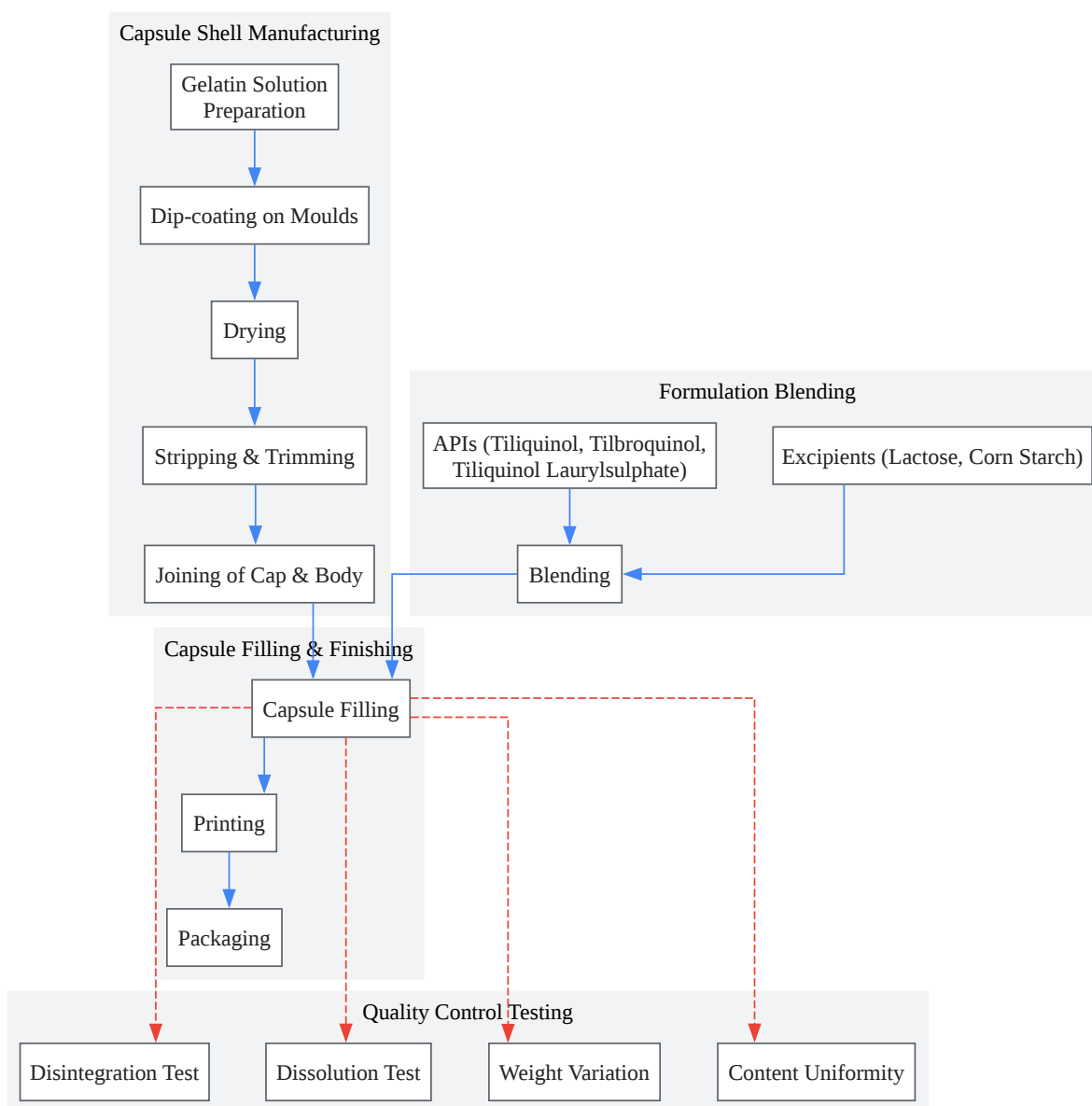
The excipients in **Intetrix** capsules are crucial for the stability, manufacturability, and performance of the final dosage form. They are categorized into capsule fill excipients and capsule shell components.

Table 2: Excipients in **Intetrix** Capsules

Component	Excipient	Function	Key Properties
Capsule Fill	Monohydrated Lactose	Filler/Diluent[1][3]	Provides bulk, aids in uniform content, good compressibility.[11]
Corn Starch	Disintegrant, Binder[1][3]	Facilitates capsule breakdown and drug release, aids in powder cohesion.[12]	
Capsule Shell	Gelatin	Shell-forming agent	High bloom strength (200-250 g) and controlled viscosity are critical for hard capsules.[13]
Titanium Dioxide (E171)	Opacifier, Colorant[1][3]	Provides a white, opaque appearance and protects contents from light.	
Azorubine (E122)	Colorant[1][3]	Imparts a red color.	
Indigotine (E132)	Colorant[1][3]	Imparts a blue color.	

Manufacturing and Quality Control Workflow

The manufacturing of **Intetrix** capsules involves a series of controlled steps, from the preparation of the gelatin solution for the capsule shell to the final packaging of the filled capsules. Rigorous in-process and final product quality control tests are performed to ensure the safety, efficacy, and quality of the product.



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Figure 1: Manufacturing and Quality Control Workflow for **Intetrix** Capsules.

Experimental Protocols for Quality Control

The following are detailed protocols for key quality control tests for hard gelatin capsules, adapted for the analysis of **Intetrix**.

Disintegration Test

Objective: To determine if the capsules disintegrate within a prescribed time when placed in a liquid medium.

Apparatus: USP Disintegration Apparatus.

Procedure:

- The disintegration medium is typically purified water maintained at $37 \pm 2^\circ\text{C}$.[\[14\]](#)
- One capsule is placed in each of the six tubes of the basket-rack assembly.[\[15\]](#)
- The apparatus is operated, immersing the basket in the medium at a constant frequency of 29-32 cycles per minute.[\[16\]](#)
- The capsules are observed throughout the test.
- Acceptance Criteria: The capsules pass the test if all of them have disintegrated within 30 minutes.[\[17\]](#) Complete disintegration is defined as the state in which any residue of the unit, except for fragments of the insoluble capsule shell, is a soft mass with no palpably firm core.[\[14\]](#) If one or two capsules fail to disintegrate, the test is repeated on 12 additional capsules. Not less than 16 of the total 18 capsules tested must disintegrate completely.[\[14\]](#)



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Figure 2: Disintegration Test Workflow.

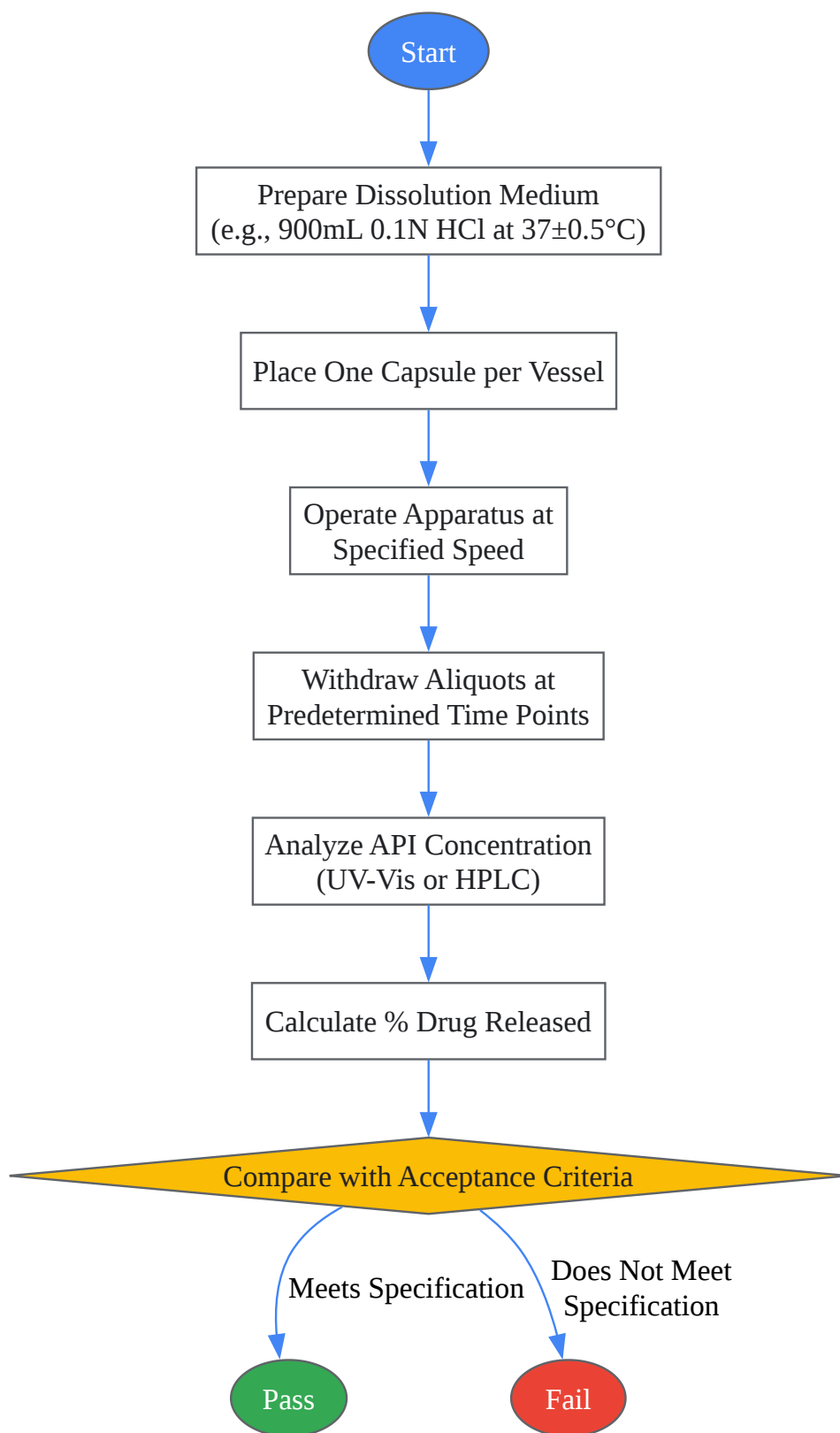
Dissolution Test

Objective: To measure the rate and extent of drug release from the capsule.

Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle). For capsules that may float, Apparatus 1 is often preferred, or sinkers may be used with Apparatus 2.[\[18\]](#)[\[19\]](#)

Procedure:

- The dissolution medium is selected based on the solubility of the APIs. Given the poor solubility of hydroxyquinoline derivatives, a medium containing a surfactant may be necessary to achieve sink conditions.[\[20\]](#)[\[21\]](#) A common starting point is 900 mL of 0.1 N HCl or a buffered solution at a physiologically relevant pH, maintained at $37 \pm 0.5^{\circ}\text{C}$.[\[18\]](#)
- The apparatus is assembled and the medium is allowed to equilibrate to the set temperature.
- One capsule is placed in each vessel.
- The apparatus is operated at a specified rotation speed (e.g., 100 rpm for Apparatus 1 or 50-75 rpm for Apparatus 2).[\[22\]](#)
- At predetermined time points, an aliquot of the dissolution medium is withdrawn from each vessel.
- The concentration of the dissolved APIs in each sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Acceptance Criteria: The percentage of the labeled amount of drug dissolved at each time point must meet the specifications outlined in the product monograph.



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Figure 3: Dissolution Test Protocol.

Content Uniformity

Objective: To ensure that every capsule contains the intended amount of drug substance with little variation among capsules within a batch.

Procedure:

- A random sample of 10 capsules is taken from the batch.
- The content of each capsule is individually assayed for the active ingredients using a validated analytical method (e.g., HPLC).
- The acceptance value (AV) is calculated based on the individual contents and the label claim.
- Acceptance Criteria: The requirements for dosage uniformity are met if the acceptance value of the first 10 dosage units is less than or equal to L1 (typically 15.0). If the AV is greater than L1, the next 20 units are tested and the AV is recalculated for the 30 units. The requirements are met if the final AV is less than or equal to L1 and no individual content is outside of a wider range defined by L2 (typically 25.0).[\[23\]](#)

Weight Variation

Objective: To ensure consistency in the weight of the capsule contents.

Procedure:

- 20 intact capsules are individually weighed.
- The contents of each capsule are removed.
- The empty shells are individually weighed.
- The net weight of the contents of each capsule is calculated by subtracting the weight of the shell from the gross weight.
- The average net weight is determined.

- Acceptance Criteria: The batch passes the test if not more than two of the individual net weights deviate from the average net weight by more than the percentage specified in the pharmacopeia (typically $\pm 10\%$ for capsules), and no capsule deviates by more than twice that percentage.[23]

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